N'-[(E)-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxo-9,10-dihydroacridin-10-YL)acetohydrazide
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Overview
Description
N’-[(E)-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxo-9,10-dihydroacridin-10-YL)acetohydrazide is a complex organic compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction of 5-bromo-3-methoxysalicylaldehyde and 9-oxo-9,10-dihydroacridine-10-acetohydrazide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxo-9,10-dihydroacridin-10-YL)acetohydrazide involves the following steps:
Condensation Reaction: The primary method involves the condensation of 5-bromo-3-methoxysalicylaldehyde with 9-oxo-9,10-dihydroacridine-10-acetohydrazide in the presence of an acid catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxo-9,10-dihydroacridin-10-YL)acetohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidized Products: Corresponding oxidized derivatives.
Reduced Products: Corresponding reduced derivatives.
Substituted Products: Products with nucleophilic substitution at the bromine position.
Scientific Research Applications
N’-[(E)-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxo-9,10-dihydroacridin-10-YL)acetohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxo-9,10-dihydroacridin-10-YL)acetohydrazide involves its interaction with molecular targets and pathways, including:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function and leading to potential antimicrobial and anticancer effects.
Pathways Involved: The interaction with DNA can lead to the inhibition of DNA replication and transcription, while binding to proteins can inhibit their enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetohydrazide .
- N’-[(E)-(5-Bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide .
Uniqueness
N’-[(E)-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxo-9,10-dihydroacridin-10-YL)acetohydrazide is unique due to its specific structural features, such as the presence of both the acridine and hydrazide moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O4/c1-31-20-11-15(24)10-14(22(20)29)12-25-26-21(28)13-27-18-8-4-2-6-16(18)23(30)17-7-3-5-9-19(17)27/h2-12,29H,13H2,1H3,(H,26,28)/b25-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEPZAUSISWHJH-BRJLIKDPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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